(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzo[d]thiazole core linked to a trimethoxybenzamide moiety
Mechanism of Action
Mode of Action
It is known that the compound can form corresponding imines when reacted with 3-formylchromones in the presence of 2-propanol as the solvent . The formation of these imines could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s ability to form imines suggests that it may influence pathways involving these types of reactions .
Action Environment
The action of this compound is influenced by environmental factors such as the solvent used in the reaction. For instance, the use of 2-propanol as the solvent leads to the formation of corresponding imines . Additionally, the compound’s reaction efficiency and selectivity for the Z-isomer are influenced by the type of solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Allylation: The benzo[d]thiazole core is then allylated using an allyl halide in the presence of a base such as potassium carbonate.
Condensation with Trimethoxybenzamide: The allylated benzo[d]thiazole is then condensed with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for demethylation.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Hydroxylated derivatives, other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2(3H)-one: A simpler analog with similar core structure but lacking the allyl and trimethoxybenzamide groups.
3,4,5-Trimethoxybenzamide: A simpler analog with similar functional groups but lacking the benzo[d]thiazole core.
2-Aminothiophenol: A precursor in the synthesis of benzo[d]thiazole derivatives.
Uniqueness
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is unique due to its combination of a benzo[d]thiazole core with a trimethoxybenzamide moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-10-22-14-8-6-7-9-17(14)27-20(22)21-19(23)13-11-15(24-2)18(26-4)16(12-13)25-3/h5-9,11-12H,1,10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGQAUOSBTUDAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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